molecular formula C25H18Cl2N4O3 B2611461 2-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide CAS No. 2415632-08-3

2-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide

Cat. No. B2611461
CAS RN: 2415632-08-3
M. Wt: 493.34
InChI Key: WGMJHNUMQCITJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides were obtained by alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in a dimethylformamide environment with an excess of potassium carbonate at a temperature of 70-80 °C .

Scientific Research Applications

Antimicrobial Activities

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Patel and Shaikh (2011) synthesized a series of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and found that some compounds exhibited significant antimicrobial activity, suggesting their potential as antimicrobial agents (Patel & Shaikh, 2011).

Antimalarial Activity

Werbel et al. (1986) prepared a series of compounds related to tebuquine and assessed their antimalarial activity. These studies indicated that structural modifications in the quinazolinone backbone could lead to compounds with potent antimalarial properties, highlighting the importance of quinazolinone derivatives in developing new antimalarial therapies (Werbel et al., 1986).

Antiviral and Neuroprotective Effects

Ghosh et al. (2008) investigated a novel anilidoquinoline derivative for its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects, offering a basis for developing new treatments for viral encephalitis (Ghosh et al., 2008).

Antitumor Activity

Al-Suwaidan et al. (2016) designed and synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. Some compounds exhibited broad-spectrum antitumor activity, underscoring the potential of quinazolinone derivatives as anticancer agents (Al-Suwaidan et al., 2016).

Inhibitors for Enzymatic Activity

Elfekki et al. (2014) investigated the potential anti-cancer activity of novel quinazolinone derivatives as inhibitors for methionine synthase. These compounds, designed to mimic the substructure of methyltetrahydrofolate, showed promising cytotoxic activity against cancer cell lines, suggesting their role in cancer treatment by targeting specific metabolic pathways (Elfekki et al., 2014).

properties

IUPAC Name

2-[1-[(2-cyanophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(2,4-dichlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24Cl2N4O3/c26-19-10-9-17(21(27)11-19)13-29-23(32)15-31-24(33)20-7-3-4-8-22(20)30(25(31)34)14-18-6-2-1-5-16(18)12-28/h1-2,5-6,9-11,20,22H,3-4,7-8,13-15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJRXWAKCAOXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C(=O)N2CC3=CC=CC=C3C#N)CC(=O)NCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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